molecular formula C10H7FO B1313555 5-Fluoronaphthalen-1-ol CAS No. 61761-32-8

5-Fluoronaphthalen-1-ol

Cat. No. B1313555
CAS RN: 61761-32-8
M. Wt: 162.16 g/mol
InChI Key: KMQITEWKYHQQHH-UHFFFAOYSA-N
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Description

5-Fluoronaphthalen-1-ol is a chemical compound with the linear formula C10H7FO . It is used in various chemical reactions and can be purchased from chemical suppliers .


Synthesis Analysis

The synthesis of 5-Fluoronaphthalen-1-ol involves several steps. Some of the methods include the use of sodium hydroxide in acetonitrile under irradiation, the use of potassium nitrososulfonate, and the use of hydrogen chloride in ethanol for 20 hours under heating . The yield of the product varies depending on the method used .


Molecular Structure Analysis

The molecular structure of 5-Fluoronaphthalen-1-ol consists of 10 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom . The molecular weight is 162.16 .


Chemical Reactions Analysis

5-Fluoronaphthalen-1-ol participates in various chemical reactions. For instance, it reacts with sodium hydroxide in acetonitrile under irradiation, with potassium nitrososulfonate, and with hydrogen chloride in ethanol . The exact reaction conditions and yields vary depending on the specific reaction .


Physical And Chemical Properties Analysis

5-Fluoronaphthalen-1-ol is a solid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

5-Fluoronaphthalen-1-ol is a chemical compound that is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s also used in the synthesis of other chemical compounds.

In terms of application methods and experimental procedures, these would vary greatly depending on the specific research context and the nature of the experiment being conducted. Typically, the use of 5-Fluoronaphthalen-1-ol in a laboratory setting would involve careful measurement and handling procedures to ensure safety and accuracy .

As for the results or outcomes obtained, again, these would depend on the specific research context. In general, the use of 5-Fluoronaphthalen-1-ol in scientific research contributes to the advancement of knowledge in the respective fields .

  • Chemical Synthesis : 5-Fluoronaphthalen-1-ol is often used in the synthesis of other chemical compounds . The specific procedures and outcomes would depend on the compounds being synthesized.

  • Material Science : This compound could potentially be used in the development of new materials . The exact methods and results would vary based on the specific material being developed.

  • Chromatography : In chromatography, 5-Fluoronaphthalen-1-ol might be used as a standard or a reagent . The specific procedures and outcomes would depend on the type of chromatography being performed.

  • Life Science Research : 5-Fluoronaphthalen-1-ol could be used in various life science research applications . The specific methods and results would depend on the particular area of life science being studied.

  • Analytical Chemistry : This compound could be used in analytical chemistry, possibly as a reagent or a standard . The specific procedures and outcomes would depend on the analytical method being used.

  • Pharmaceutical Research : 5-Fluoronaphthalen-1-ol could potentially be used in pharmaceutical research, possibly in the development or testing of new drugs . The specific methods and results would depend on the particular drug being researched.

5-Fluoronaphthalen-1-ol is a chemical compound that is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s also used in the synthesis of other chemical compounds .

In terms of application methods and experimental procedures, these would vary greatly depending on the specific research context and the nature of the experiment being conducted. Typically, the use of 5-Fluoronaphthalen-1-ol in a laboratory setting would involve careful measurement and handling procedures to ensure safety and accuracy .

Safety And Hazards

5-Fluoronaphthalen-1-ol is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQITEWKYHQQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491403
Record name 5-Fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoronaphthalen-1-ol

CAS RN

61761-32-8
Record name 5-Fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 2.08 g of 5-fluoro-1-methoxynaphthalene in 42 ml of dry dichloromethane was cooled to −60 to −65° C. after which was added 13 ml of 1M BBr3 in dichloromethane. The mixture was allowed to warm to room temperature, and stirred at RT for 1 h. The reaction mixture was again cooled to −60 to −65° C. after which was added an additional 13 ml of 1M BBr3 in dichloromethane. The mixture was allowed to warm to RT and stirred at RT for 1.5 h. The mixture was poured into cold water, extracted twice with dichloromethane, dried (sodium sulphate), filtered and concentrated to a purple/white solid. The material was dissolved in a minimum volume of dichloromethane and flash chromatographed on silica gel, eluting with ethyl acetate/dichloromethane/heptane to provide 1.58 g (83%) of 5-fluoro-1-hydroxynaphthalene as a white solid.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
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Quantity
13 mL
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Hammann, TA Unzner… - Chemistry–A European …, 2014 - Wiley Online Library
… , and the residue was purified by flash column chromatography on silica gel (ethyl acetate in hexanes, or dichloromethane) to afford the corresponding 5-fluoronaphthalen-1-ol. …
F Degen - 2022 - edoc.unibas.ch
… The synthesis of 8-bromo-5-fluoronaphthalen-1-ol (60) has been described by Wipf et al. in 42% yield over six steps.In an adapted procedure, we obtained 60 in an overall yield of 3% …
Number of citations: 2 edoc.unibas.ch

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